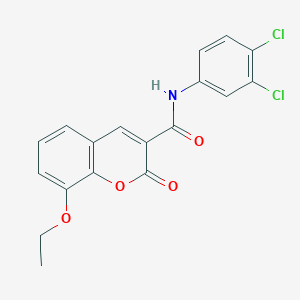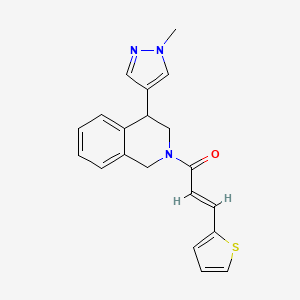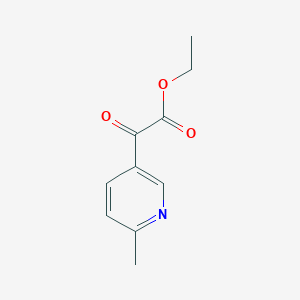
5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Applications De Recherche Scientifique
Late-Stage Functionalization of 2H-Indazoles
The 2H-indazole motif is prevalent in bioactive natural products and drug molecules. Researchers have focused on late-stage functionalization via C–H activation to enhance the complexity and diversity of 2H-indazole derivatives . By selectively modifying specific positions on the indazole ring, scientists can create novel compounds with potential therapeutic applications.
Photocatalytic Reactions
The compound’s thiol group makes it an interesting candidate for photocatalytic reactions . Researchers have explored its ability to participate in intermolecular carboarylation of alkenes by cleaving inert C–O bonds . This process could lead to the synthesis of valuable heterocyclic compounds with diverse properties.
Coordination Chemistry
The compound’s sulfur atom offers coordination sites, making it relevant in coordination chemistry. Scientists study its interactions with metal ions to design new complexes with applications in catalysis, sensing, and materials science.
Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7587–7600. Link Disclosed herein is a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents. A vast array of alkenes are proven to be suitable substrates. Link
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-6(2)16-10(14-15-11(16)17)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJEZIIVJVRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)
![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)
![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)
![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)
